chemical structure and molecular weight of 4-Bromo-1-indanyl acetate
chemical structure and molecular weight of 4-Bromo-1-indanyl acetate
Executive Summary
4-Bromo-1-indanyl acetate (Systematic name: 4-bromo-2,3-dihydro-1H-inden-1-yl acetate) is a specialized bicyclic organic intermediate used primarily in the synthesis of bioactive compounds, including pyrethroid pesticides and chiral pharmaceutical agents.[1][2] It serves as a protected form of 4-bromo-1-indanol , a scaffold critical for developing agents targeting the Central Nervous System (CNS) and specific agrochemical receptors.
This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of 4-Bromo-1-indanyl acetate. It is designed for medicinal chemists and process engineers requiring high-fidelity data for experimental replication and scale-up.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The compound features an indane core substituted with a bromine atom at the C4 position and an acetate ester at the benzylic C1 position. The steric bulk of the bromine atom at C4 influences the conformation of the five-membered ring, impacting the stereoselectivity of downstream transformations.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | 4-Bromo-1-indanyl acetate | Also: 4-bromoindan-1-yl acetate |
| Molecular Formula | C₁₁H₁₁BrO₂ | |
| Molecular Weight | 255.11 g/mol | Calculated (Br isotope avg) |
| CAS Number | Not widely listed | Refer to parent alcohol: 16657-10-6 |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity/enantiomeric excess |
| Solubility | Soluble in DCM, EtOAc, Et₂O | Insoluble in water |
| Key Functional Groups | Aryl Bromide, Benzylic Ester | Br allows Pd-catalyzed coupling; Ester allows kinetic resolution |
Synthetic Pathway & Mechanism
The synthesis of 4-Bromo-1-indanyl acetate typically proceeds via a linear sequence starting from 3-(2-bromophenyl)propanoic acid . The pathway involves intramolecular Friedel-Crafts acylation, ketone reduction, and esterification.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway from acyclic precursor to 4-Bromo-1-indanyl acetate.
Detailed Experimental Protocols
The following protocols are synthesized from patent literature involving indanyl pyrethroids and standard organic transformations.
Protocol A: Synthesis of 4-Bromo-1-indanone (Precursor)
Rationale: Direct bromination of 1-indanone yields a mixture of isomers (4- and 6-bromo). Cyclization of the pre-brominated acid ensures regiochemical purity.
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Activation: Dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane. Add thionyl chloride (2.5 eq) and reflux for 2-3 hours to generate the acid chloride. Concentrate in vacuo.
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Cyclization: Redissolve the residue in anhydrous DCM. Add dropwise to a suspension of AlCl₃ (1.2 eq) in DCM at 0°C.
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Workup: Stir at room temperature for 2 hours. Quench carefully with ice-water. Extract with DCM, wash with NaHCO₃, and dry over Na₂SO₄.
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Purification: Recrystallize from hexane/EtOAc or sublime to obtain 4-bromo-1-indanone (MP: 95-99°C).
Protocol B: Reduction to 4-Bromo-1-indanol
Rationale: Sodium borohydride provides mild, chemoselective reduction of the ketone without affecting the aryl bromide.
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Dissolution: Dissolve 4-bromo-1-indanone (10 mmol) in ethanol (50 mL). Cool to 0°C.[3][4]
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Reduction: Add NaBH₄ (0.5 eq, 5 mmol) portion-wise over 15 minutes.
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Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC (loss of ketone spot).
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Quench: Add acetone (2 mL) to destroy excess hydride, then concentrate the solvent.
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Isolation: Partition residue between water and ethyl acetate. The organic layer yields 4-bromo-1-indanol as a solid (MP: 69-73°C).
Protocol C: Acetylation to 4-Bromo-1-indanyl Acetate
Rationale: Pyridine acts as both solvent and nucleophilic catalyst (forming the N-acylpyridinium intermediate) to accelerate esterification.
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Setup: Place 4-bromo-1-indanol (3.0 g, ~14 mmol) in a round-bottom flask.
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Reagents: Add anhydrous pyridine (30 mL) and cool the solution to 0°C.
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Addition: Add acetic anhydride (2.0 mL, ~21 mmol) dropwise.
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Reaction: Allow the mixture to warm to ambient temperature and stir for 12–18 hours.
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Workup:
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Drying: Dry over MgSO₄ and concentrate under reduced pressure.
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Purification: If necessary, purify via flash chromatography (Silica gel, Hexane:EtOAc 8:2).
Analytical Characterization
Verification of the structure relies on the distinct shift of the benzylic proton upon acetylation and the presence of the ester carbonyl.
Table 2: Spectral Data
| Technique | Signal | Assignment |
| FT-IR | 1730–1740 cm⁻¹ | C=O Stretch (Ester) . Distinct from ketone precursor (~1710 cm⁻¹). |
| 1230 cm⁻¹ | C-O-C Stretch (Acetate). | |
| ¹H NMR (Predicted) | δ 6.1–6.2 ppm (dd, 1H) | H-1 (Benzylic) . Downfield shift from ~5.2 ppm (alcohol) due to deshielding by acetate. |
| δ 2.0–2.1 ppm (s, 3H) | Acetate Methyl . Characteristic singlet. | |
| δ 7.3–7.7 ppm (m, 3H) | Aromatic protons (Indane ring). | |
| δ 2.8–3.1 ppm (m, 2H) | H-3 (Benzylic CH₂). | |
| δ 2.0–2.5 ppm (m, 2H) | H-2 (Methylene). |
Applications in Drug Discovery & Agrochemicals[1][3][9][10][11]
Kinetic Resolution & Chiral Synthesis
4-Bromo-1-indanyl acetate is a prime candidate for enzymatic kinetic resolution . Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the acetate back to the alcohol, leaving the other acetate intact. This yields high enantiomeric excess (ee) chiral indanols, which are precursors for:
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Rasagiline Analogs: MAO-B inhibitors for Parkinson's disease often utilize the 1-aminoindan scaffold, accessible from the chiral alcohol via Mitsunobu reaction or mesylate displacement.
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Pyrethroid Insecticides: Indanyl esters are investigated for their voltage-gated sodium channel modulation activity in pests.
Cross-Coupling Reactions
The 4-bromo substituent is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the indane core to be elaborated into complex biaryl systems while the acetate protects the sensitive benzylic position.
References
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Synthesis of Indanone Precursors
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Pyrethroid Ester Applications
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General Indanol Properties
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Sigma-Aldrich. "4-Bromo-1-indanol Product Specification."
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Mechanistic Grounding
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. leapchem.com [leapchem.com]
- 7. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 8. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
